N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of oxadiazole derivatives This compound is known for its unique structural features, which include a butoxyphenyl group and a methoxyphenyl group attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Butoxyphenyl Group: The butoxyphenyl group can be introduced through nucleophilic substitution reactions, where a suitable butoxyphenyl halide reacts with the oxadiazole intermediate.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via similar nucleophilic substitution reactions, using a methoxyphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Common industrial methods include:
Batch Processing: Involves the stepwise addition of reactants and reagents in a controlled environment.
Continuous Flow Processing: Utilizes continuous flow reactors to enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified functional groups.
Substitution: New derivatives with substituted groups.
Scientific Research Applications
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modulate.
Pathways Involved: Biological pathways that are affected by the compound’s interaction with its targets, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide
- N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide
- N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide
Uniqueness
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide is unique due to its specific combination of butoxyphenyl and methoxyphenyl groups attached to the oxadiazole ring
Properties
Molecular Formula |
C21H23N3O4 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-3-4-13-27-18-11-7-16(8-12-18)20-21(24-28-23-20)22-19(25)14-15-5-9-17(26-2)10-6-15/h5-12H,3-4,13-14H2,1-2H3,(H,22,24,25) |
InChI Key |
YIXUTLWJFGURML-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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